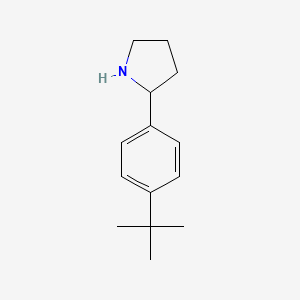
2-(4-Tert-butylphenyl)pyrrolidine
カタログ番号 B2600026
CAS番号:
383127-16-0
分子量: 203.329
InChIキー: JFBLTILAHRPXNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Tert-butylphenyl)pyrrolidine” is a chemical compound with a molecular formula of C14H21N . It is commonly known as TBP and has various applications in the fields of organic and pharmaceutical chemistry.
Molecular Structure Analysis
The molecular weight of “2-(4-Tert-butylphenyl)pyrrolidine” is 203.33 . The InChI code for this compound is 1S/C14H21N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h6-9,13,15H,4-5,10H2,1-3H3 .Physical And Chemical Properties Analysis
“2-(4-Tert-butylphenyl)pyrrolidine” is a liquid at room temperature .科学的研究の応用
Synthesis and Biological Evaluation
- Antilipidemic Agent Synthesis : A study by Ohno et al. (1999) synthesized the enantiomers of a compound related to 2-(4-Tert-butylphenyl)pyrrolidine, revealing potential as an antilipidemic agent affecting plasma triglyceride and cholesterol levels (Ohno et al., 1999).
Anti-inflammatory and Analgesic Applications
- Anti-inflammatory Properties : A series of pyrrolidin-2-ones, structurally related to 2-(4-Tert-butylphenyl)pyrrolidine, were synthesized and evaluated as potential anti-inflammatory and analgesic agents. Some compounds in this study demonstrated significant anti-inflammatory activities (Ikuta et al., 1987).
Chemical Synthesis and Characterization
- Synthesis of Unsymmetrical 9-Borafluorene : Research by Wehmschulte et al. (2001) explored the synthesis of a sterically encumbered unsymmetrical 9-borafluorene using 2,6-(4-t-BuC6H4)2C6H3Li, which is related to 2-(4-Tert-butylphenyl)pyrrolidine, leading to the discovery of new compounds characterized by various spectroscopic methods (Wehmschulte et al., 2001).
Supercapacitor Applications
- Electrode Material for Supercapacitors : Yue et al. (2012) conducted a study on the electropolymerization of pyrrole and 3-(4- tert-butylphenyl)thiophene copolymer, demonstrating its application in supercapacitors with improved electrochemical performance (Yue et al., 2012).
Asymmetric Synthesis
- Enantioselective Synthesis for Antithrombin Activity : Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives, including those with tert-butyl groups, highlighting their potential as thrombin inhibitors. The study emphasized the importance of asymmetric synthesis in developing pharmacologically relevant compounds (Ayan et al., 2013).
Electrophilic Activation and Cyclometalation
- C-H Bond Activation Studies : Research by Crosby et al. (2009) investigated the activation of C-H bonds using 2-tert-butyl-6-(4-fluorophenyl)pyridine, a related compound, leading to insights into the cyclometalation process and its potential for synthesizing complex structures (Crosby et al., 2009).
Redox Properties and Antioxidant Potential
- Redox Characteristics in Electrochemistry : A study by Osipova et al. (2011) examined the redox properties of pyrrolidine derivatives, indicating their potential as antioxidant agents. This highlights the chemical versatility of compounds like 2-(4-Tert-butylphenyl)pyrrolidine (Osipova et al., 2011).
Photodeactivation Pathways in Complexes
- Photophysical Studies : Luo et al. (2016) explored the influence of the tert-butyl unit on photodeactivation pathways in specific platinum complexes, demonstrating the importance of such structural units in affecting the properties of photoactive materials (Luo et al., 2016).
Safety and Hazards
特性
IUPAC Name |
2-(4-tert-butylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h6-9,13,15H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBLTILAHRPXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383127-16-0 |
Source


|
| Record name | 2-(4-tert-butylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

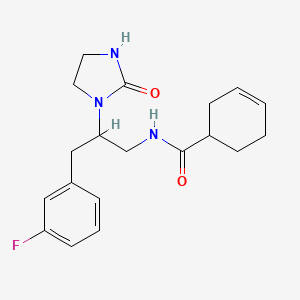

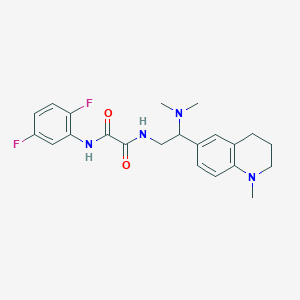
![N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2599951.png)
![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2599955.png)
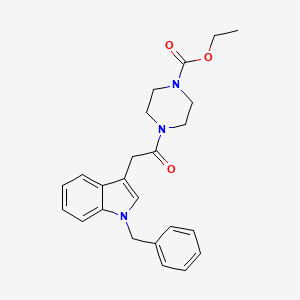
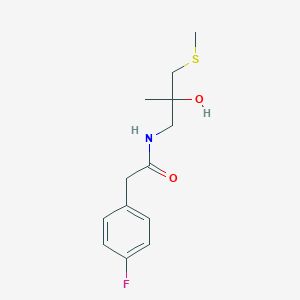
![2-[7-benzyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2599958.png)

![1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2599960.png)

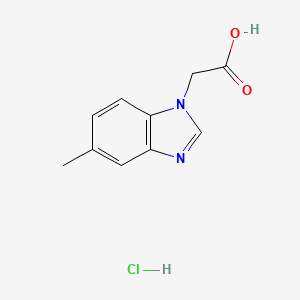
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2599963.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2599964.png)